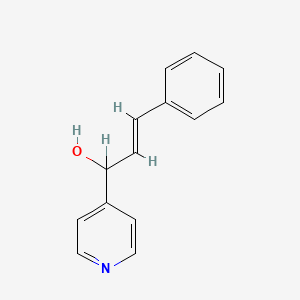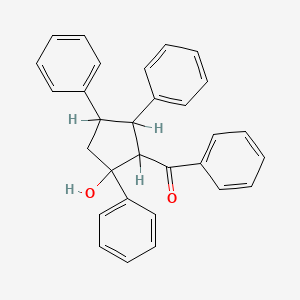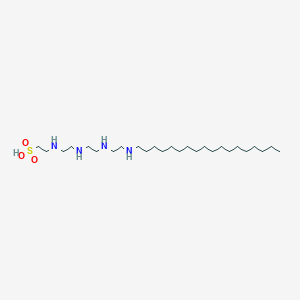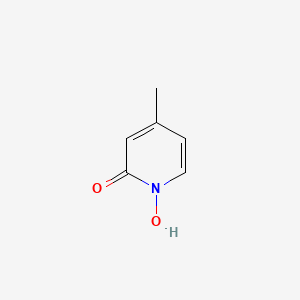
Propargyltrichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyltrichlorosilane is an organosilicon compound with the chemical formula C3H3Cl3Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a propargyl group (HC≡C-CH2-) attached to a silicon atom, which is further bonded to three chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Propargyltrichlorosilane can be synthesized through the reaction of propargyl chloride with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The general reaction is as follows:
HC≡C-CH2Cl+HSiCl3→HC≡C-CH2SiCl3+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The temperature and pressure conditions can vary depending on the specific catalyst and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to remove impurities and obtain a high-quality compound.
化学反应分析
Types of Reactions
Propargyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols, amines, and thiols, to form a wide range of organosilicon compounds.
Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: this compound can be reduced to form propargylsilane derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Alcohols, amines, thiols
Electrophiles: Halogens, acids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound include:
Organosilicon Compounds: Resulting from substitution reactions
Alkenes and Alkynes: Formed through addition reactions
Silane Derivatives: Produced via reduction reactions
科学研究应用
Propargyltrichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of silicon-based drugs and diagnostic agents.
Industry: Applied in the production of silicone polymers and resins, which have various industrial uses.
作用机制
The mechanism by which propargyltrichlorosilane exerts its effects involves the activation of the silicon atom through the electron-withdrawing effect of the chlorine atoms. This activation makes the silicon atom more susceptible to nucleophilic attack, facilitating the formation of new bonds. The propargyl group also plays a crucial role in the reactivity of the compound, allowing it to participate in a variety of addition and substitution reactions.
相似化合物的比较
Similar Compounds
Propargylchloride: Similar in structure but lacks the silicon atom, making it less versatile in forming carbon-silicon bonds.
Trichlorosilane: Contains a silicon atom bonded to three chlorine atoms but lacks the propargyl group, limiting its reactivity in certain types of reactions.
Propargylsilane: Contains a silicon atom bonded to a propargyl group but with different substituents, affecting its reactivity and applications.
Uniqueness
Propargyltrichlorosilane is unique due to the combination of the propargyl group and the trichlorosilane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its ability to form carbon-silicon bonds and undergo various transformations sets it apart from other similar compounds.
属性
CAS 编号 |
33415-29-1 |
|---|---|
分子式 |
C3H3Cl3Si |
分子量 |
173.50 g/mol |
IUPAC 名称 |
trichloro(prop-2-ynyl)silane |
InChI |
InChI=1S/C3H3Cl3Si/c1-2-3-7(4,5)6/h1H,3H2 |
InChI 键 |
GCGIEZRRYWQDIJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


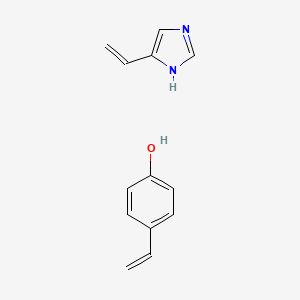
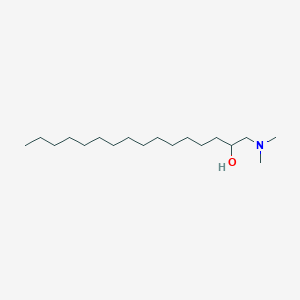


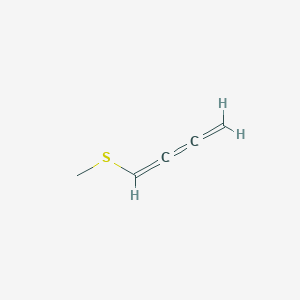
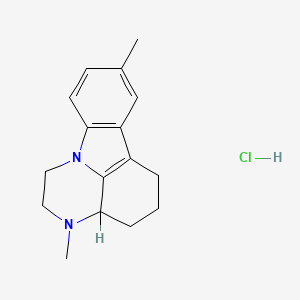
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

